Benzene.ethylene
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Overview
Description
Benzene.ethylene, commonly known as ethylbenzene, is an organic compound with the chemical formula C6H5CH2CH3. It is a highly flammable, colorless liquid with an odor similar to gasoline. This monocyclic aromatic hydrocarbon is significant in the petrochemical industry as a precursor to styrene, which is used to produce polystyrene, a common plastic material .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylbenzene is primarily synthesized through the alkylation of benzene with ethylene. This reaction is typically carried out in the presence of a zeolite catalyst, which facilitates the reaction under high pressure and temperature conditions . The reaction can be represented as follows:
C6H6+C2H4→C6H5CH2CH3
Industrial Production Methods
In industrial settings, the production of ethylbenzene involves a continuous process where benzene and ethylene are fed into a reactor containing a zeolite catalyst. The reaction occurs in the gas phase at high temperatures (around 300-400°C) and pressures (1-2 MPa). The process also includes a recycling loop to recover unreacted benzene and a separation unit to isolate ethylbenzene from by-products .
Chemical Reactions Analysis
Types of Reactions
Ethylbenzene undergoes several types of chemical reactions, including:
Oxidation: Ethylbenzene can be oxidized to form acetophenone and benzoic acid.
Reduction: Reduction of ethylbenzene can yield ethylcyclohexane.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Acetophenone, benzoic acid.
Reduction: Ethylcyclohexane.
Substitution: Nitroethylbenzene, sulfoethylbenzene, chloroethylbenzene.
Scientific Research Applications
Ethylbenzene has various applications in scientific research and industry:
Chemistry: Used as a solvent and as an intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor to pharmaceuticals.
Industry: Primarily used in the production of styrene, which is then polymerized to form polystyrene, a widely used plastic
Mechanism of Action
The mechanism of ethylbenzene’s action involves its alkylation reaction with benzene. This process can follow either a stepwise or concerted mechanism, both catalyzed by zeolites. In the stepwise mechanism, ethylene is first protonated to form a surface ethyoxyl species, which then reacts with benzene to form ethylbenzene. The concerted mechanism involves the simultaneous interaction of benzene, ethylene, and the catalyst .
Comparison with Similar Compounds
Ethylbenzene can be compared with other similar compounds such as:
Toluene (C6H5CH3): Similar in structure but with a methyl group instead of an ethyl group.
Styrene (C6H5CH=CH2): Produced from ethylbenzene through dehydrogenation.
Xylene (C6H4(CH3)2): Contains two methyl groups attached to the benzene ring.
Ethylbenzene is unique due to its role as a precursor to styrene, making it crucial in the production of polystyrene .
Properties
CAS No. |
264146-42-1 |
---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
benzene;ethene |
InChI |
InChI=1S/C6H6.C2H4/c1-2-4-6-5-3-1;1-2/h1-6H;1-2H2 |
InChI Key |
SYWDWCWQXBUCOP-UHFFFAOYSA-N |
Canonical SMILES |
C=C.C1=CC=CC=C1 |
Origin of Product |
United States |
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